molecular formula C12H9BrN2O4S B1474953 5-Bromo-2-(4-(methylsulfonyl)phenyl)-3-nitropyridine CAS No. 1800346-01-3

5-Bromo-2-(4-(methylsulfonyl)phenyl)-3-nitropyridine

Cat. No.: B1474953
CAS No.: 1800346-01-3
M. Wt: 357.18 g/mol
InChI Key: ZIXPGRYAHNNLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(4-(methylsulfonyl)phenyl)-3-nitropyridine is a useful research compound. Its molecular formula is C12H9BrN2O4S and its molecular weight is 357.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-(4-methylsulfonylphenyl)-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O4S/c1-20(18,19)10-4-2-8(3-5-10)12-11(15(16)17)6-9(13)7-14-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXPGRYAHNNLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-(4-(methylsulfonyl)phenyl)-3-nitropyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₉BrN₂O₄S
  • Molecular Weight : 357.18 g/mol
  • CAS Number : 1800346-01-3

The compound features a bromine atom, a nitro group, and a methylsulfonyl substituent on the phenyl ring, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations that can interact with biological targets:

  • Nucleophilic Substitution : The bromine atom facilitates nucleophilic substitution reactions, allowing the compound to form more complex derivatives that may exhibit enhanced biological activity.
  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that can bind covalently to cellular macromolecules such as DNA, leading to cytotoxic effects .
  • Oxidation of Methylsulfonyl Group : The methylsulfonyl group can undergo oxidation, potentially generating sulfoxides or sulfones that may interact with various biological pathways.

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. For instance:

  • Inhibition of Bacterial Growth : Compounds with similar structures have shown high inhibition rates against Escherichia coli, with some derivatives exhibiting up to 91.95% inhibition .
  • Mechanism : The antimicrobial mechanism often involves the reduction of nitro groups, producing toxic intermediates that damage bacterial DNA and lead to cell death .

Anti-inflammatory Activity

Nitro-containing compounds have been recognized for their anti-inflammatory properties. For example:

  • Inhibition of iNOS and COX-2 : Some derivatives have demonstrated the ability to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), suggesting potential applications in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Synthesis and Activity Evaluation :
    • A study synthesized various pyridine derivatives through palladium-catalyzed reactions and evaluated their biological activities. Among them, certain derivatives exhibited notable anti-bacterial activity and biofilm inhibition against E. coli .
  • Toxicity and Hemolytic Activity :
    • Research on nitro-containing compounds indicated varying levels of cytotoxicity against red blood cells (RBCs). For instance, one derivative showed a hemolytic activity of 11.72% at a concentration of 50 µM/mL, highlighting the need for careful evaluation of safety profiles in therapeutic applications .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialUp to 91.95% inhibition against E. coli
Anti-inflammatoryInhibition of iNOS and COX-2
Hemolytic Activity11.72% lysis at 50 µM/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(4-(methylsulfonyl)phenyl)-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(4-(methylsulfonyl)phenyl)-3-nitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.